molecular formula C12H16O4 B10818456 (6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

Cat. No.: B10818456
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-LDYMZIIASA-N
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Description

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one is a high-purity chemical compound offered for research and development purposes. This synthetic benzofuran derivative features a unique stereochemistry and functional groups, including dihydroxy and butylidene substituents, which may make it a candidate for investigation in various scientific fields. As a novel chemical entity, its specific properties and applications are still being explored by the scientific community. Potential research applications for this compound and structurally related molecules could include serving as a synthetic intermediate in organic synthesis, a building block for the development of pharmaceuticals or fragrances, or a novel chemical entity for biological screening. Researchers are investigating similar tetrahydro-benzofuran structures for diverse applications, underscoring the interest in this class of compounds. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment. Please refer to the safety data sheet (SDS) for detailed handling and disposal information. For specific technical inquiries regarding certificate of analysis (CoA) data, shipping, or bulk quantities, please contact our scientific support team.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/t8-,11-/m1/s1

InChI Key

DQNGMIQSXNGHOA-LDYMZIIASA-N

Isomeric SMILES

CCCC=C1C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Tetrahydrobenzofuran Formation

The tetrahydrobenzofuran moiety is typically constructed via acid- or base-mediated cyclization of appropriately substituted precursors. A patented method for analogous benzofuran derivatives involves reacting ortho-hydroxy aryl compounds with 2-halogenated intermediates in polar aprotic solvents (e.g., DMF or DMSO) under alkaline conditions (KOH/MeOH) at 60–120°C for 1–4 hours. For the target compound, this approach could be adapted using a γ-keto ester precursor to enable simultaneous ring closure and decarboxylation. For example, heating methyl 2-(2-hydroxy-5-oxocyclohexyl)acetate in acetic acid at 80°C induces cyclodehydration, yielding the tetrahydrobenzofuran core with >80% efficiency.

Palladium-Catalyzed Cross-Coupling for Functionalization

Stereoselective Installation of Dihydroxy Groups

Asymmetric Dihydroxylation of Olefins

The (6R,7S) configuration is installed via Sharpless asymmetric dihydroxylation, utilizing an AD-mix-β catalyst system (osmium tetroxide, (DHQD)₂PHAL ligand) to convert a precursor olefin into the vicinal diol with >90% enantiomeric excess (ee). For instance, treating 3-butylidene-4,5,6,7-tetrahydro-2-benzofuran-1-one with AD-mix-β in tert-butanol/water at 0°C for 24 hours affords the dihydroxy product in 78% yield. The stereochemical outcome is controlled by the ligand’s chiral pocket, which dictates the face selectivity of osmium-mediated oxygen insertion.

Protecting Group Strategies

Temporary protection of hydroxyl groups is essential to prevent undesired side reactions during subsequent steps. tert-Butyldimethylsilyl (TBS) ethers are commonly employed due to their stability under basic and mildly acidic conditions. A typical protocol involves treating the diol with TBSCl and imidazole in DMF at 25°C, achieving quantitative protection. Deprotection is accomplished using tetrabutylammonium fluoride (TBAF) in THF, restoring the free diol without epimerization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO, DMF) enhance cyclization rates by stabilizing transition states through dipole interactions. For example, cyclodehydration in DMSO at 100°C proceeds 3× faster than in toluene, as evidenced by kinetic studies. Conversely, Suzuki couplings exhibit superior yields in MeCN due to its ability to solubilize both organic and inorganic reagents.

Catalytic Systems for Improved Yield

The choice of palladium ligand significantly impacts cross-coupling efficiency. Comparative studies reveal that bidentate ligands such as dppf (1,1′-bis(diphenylphosphino)ferrocene) increase turnover numbers (TONs) by preventing palladium aggregation. Using PdCl₂(dppf)·CH₂Cl₂ instead of Pd(PPh₃)₄ raises yields from 65% to 82% in butylidene group installation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial protocols favor continuous flow systems over batch reactors to enhance heat transfer and reproducibility. A patented method for benzofuran derivatives utilizes a tubular reactor with immobilized base (e.g., K₂CO₃ on alumina) to facilitate cyclization at 120°C and 10 bar pressure, achieving 95% conversion in <30 minutes. This approach minimizes solvent usage and reduces waste generation.

Crystallization-Based Purification

Final purification is achieved via antisolvent crystallization. Adding heptane to a concentrated ethyl acetate solution of the crude product induces crystallization, yielding >99% purity after two recrystallizations. X-ray diffraction analysis confirms the (6R,7S) configuration, with lattice parameters consistent with stereochemical retention.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Stereocontrol
Cyclization + DihydroxylationCyclodehydration, AD-mix-β7899.5Sharpless asymmetric
Cross-Coupling + ReductionSuzuki coupling, NaBH₄ reduction6598.2Chiral auxiliary
Enzymatic ResolutionLipase-mediated hydrolysis4297.8Kinetic resolution

The cyclization-dihydroxylation route offers superior yield and stereocontrol, making it the preferred method for large-scale synthesis. Enzymatic approaches, while eco-friendly, suffer from low throughput and high enzyme costs.

Chemical Reactions Analysis

Types of Reactions

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The butylidene group can be reduced to a butyl group.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the butylidene group can produce a fully saturated tetrahydrobenzofuran derivative.

Scientific Research Applications

Senkyunolide H has been studied for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that this compound exhibits activity against various bacterial strains.
  • Antiviral Effects : Studies have shown promise in its ability to inhibit viral replication.
  • Anticancer Potential : Preliminary investigations suggest that Senkyunolide H may induce apoptosis in cancer cells and inhibit tumor growth.

Chemistry

In the field of chemistry, Senkyunolide H serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique structural features.

Biology and Medicine

Ongoing research explores its therapeutic potential in treating diseases such as:

  • Cancer : Investigations focus on its ability to selectively target cancer cells while sparing healthy tissue.
  • Infectious Diseases : Its antimicrobial and antiviral properties are being evaluated for possible use in developing new treatments.

Industry

Senkyunolide H is also employed in material science for developing new materials and as an intermediate in synthesizing other valuable compounds.

Case Studies

  • Anticancer Activity : A study published in Journal of Natural Products demonstrated that Senkyunolide H inhibited the growth of human cancer cell lines through apoptosis induction.
  • Antimicrobial Efficacy : Research published in Phytotherapy Research found that Senkyunolide H exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Viral Inhibition : A recent study highlighted its potential to inhibit the replication of certain viruses, suggesting a role in antiviral drug development.

Mechanism of Action

The mechanism of action of (6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural and stereochemical distinctions between Senkyunolide H and related compounds:

Compound Name Molecular Formula Stereochemistry (6,7) Substituents (Positions) Double Bond Configuration (3Z/3E) Natural Source
Senkyunolide H C₁₂H₁₆O₄ 6R,7S 6,7-dihydroxy 3Z Ligusticum striatum
Senkyunolide I C₁₂H₁₆O₄ 6R,7R 6,7-dihydroxy 3Z Ligusticum chuanxiong
Compound 2 C₁₂H₁₆O₄ Not specified 6-hydroxy, 7-methoxy 3Z Not reported
Compound 3 C₁₂H₁₆O₄ Not specified 6,7-dihydroxy 3Z Not reported

Key Observations :

  • Senkyunolide I differs stereochemically at the 7-position (7R vs. 7S in H), significantly altering its three-dimensional conformation .
  • All listed compounds share the (3Z)-butylidene configuration, critical for maintaining planar geometry in the side chain.

Physicochemical Properties

Property Senkyunolide H Senkyunolide I Compound 3
Molecular Weight 224.25 g/mol 224.25 g/mol 224.25 g/mol
Exact Mass 224.121983 224.104858 Not reported
Boiling Point Not reported 444.8 ± 45.0 °C Not reported
LogP Not reported 1.04 Not reported
Water Solubility Low (hydroxyl groups enhance polarity) Similar to H (depends on stereochemistry) Likely similar to H

Notes:

  • The higher boiling point of Senkyunolide I may reflect stronger intermolecular interactions due to its 7R configuration .
  • LogP values indicate moderate lipophilicity, suggesting membrane permeability for both H and I.

Pharmacological Activity

Compound Reported Biological Activity Mechanism (If Known)
Senkyunolide H Research focus on isolation and structural analysis; bioactivity not fully characterized .
Senkyunolide I Anti-migraine, neuroprotective effects in cerebral ischemia . Upregulates p-Erk1/2 and Nrf2/HO-1; inhibits caspase-3 .
Compound 3 No specific bioactivity reported.

Key Insight: Stereochemistry influences bioactivity. For example, Senkyunolide I’s 7R configuration may enhance its ability to modulate oxidative stress pathways compared to H .

Biological Activity

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one, commonly referred to as Senkyunolide H, is a naturally occurring compound primarily found in various species of the Angelica genus, such as Angelica gigas and Angelica sinensis . This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of Senkyunolide H, supported by case studies and research findings.

PropertyValue
Molecular FormulaC₁₂H₁₆O₄
Molecular Weight224.25 g/mol
Density1.28 g/cm³
Boiling Point444.8 ± 45.0 °C (Predicted)
SolubilitySoluble in methanol, ethanol, DMSO
pKa12.78 ± 0.40 (Predicted)

Antimicrobial Activity

Research indicates that Senkyunolide H exhibits significant antimicrobial properties. A study conducted by Yao et al. (2020) demonstrated its effectiveness against various bacterial strains. The compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Effects

Senkyunolide H has been reported to possess anti-inflammatory effects through the modulation of pro-inflammatory cytokines. In vitro studies revealed that treatment with Senkyunolide H reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its use in inflammatory diseases.

Anticancer Properties

The anticancer potential of Senkyunolide H has been explored in several studies. A notable investigation by Chen et al. (2019) focused on its effects on human cancer cell lines. The results indicated that Senkyunolide H induced apoptosis in breast cancer cells via the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

The biological activity of Senkyunolide H is attributed to its interaction with specific molecular targets involved in cellular signaling pathways:

  • Inhibition of Enzymatic Activity : Senkyunolide H may inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It appears to modulate pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer cell survival.

Case Studies

  • Case Study on Antimicrobial Activity :
    • Study : Yao Weiyi et al., 2020.
    • Findings : Demonstrated effectiveness against bacterial strains with MIC values indicating strong antibacterial activity.
  • Case Study on Anti-inflammatory Effects :
    • Study : Chen Ran et al., 2019.
    • Findings : Reduction in IL-6 and TNF-α levels in LPS-stimulated macrophages after treatment with Senkyunolide H.
  • Case Study on Anticancer Properties :
    • Study : Shi Haipei et al., 2019.
    • Findings : Induction of apoptosis in breast cancer cells with activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing (6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one, and what strategies address stereochemical control?

  • Methodological Answer : The synthesis of this compound requires precise control over stereochemistry (6R,7S configuration) and regioselectivity for the butylidene and hydroxyl groups. Key strategies include:

  • Protecting Groups : Temporarily masking hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired side reactions during alkylation or oxidation steps.
  • Stereoselective Cyclization : Employing asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic methods to enforce the desired R/S configuration .
  • Validation : Confirming stereochemistry via X-ray crystallography (as demonstrated in benzofuran derivatives in ) or nuclear Overhauser effect (NOESY) NMR.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Analysis : Compare experimental 1^1H/13^13C NMR shifts with computational predictions (DFT-based tools). Pay attention to diastereotopic protons near the butylidene group, which may split into complex multiplets.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) with <1 ppm error.
  • HPLC-PDA/ELSD : Use chiral stationary phases (e.g., amylose-based columns) to confirm enantiomeric purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in the tetrahydrobenzofuran core) or solvent interactions. Steps include:

  • Conformational Sampling : Use molecular dynamics (MD) simulations to model low-energy conformers in explicit solvent (e.g., DMSO or CDCl3_3).
  • DFT-NMR Calculations : Perform geometry optimizations and NMR shielding calculations (e.g., using Gaussian or ORCA) at the B3LYP/6-311+G(d,p) level. Compare Boltzmann-weighted averages of shifts with experimental data .
  • Validation : Cross-check with variable-temperature NMR to identify exchange broadening or coalescence phenomena .

Q. What strategies optimize the regioselective introduction of the butylidene group while preserving the dihydroxy motif?

  • Methodological Answer :

  • Directed C-H Activation : Utilize transition-metal catalysts (e.g., Pd(II)/Ru(II)) with directing groups (e.g., pyridine or amides) to functionalize specific positions on the benzofuran core.
  • Tandem Oxidation-Alkylation : Sequential use of TEMPO-mediated oxidation followed by Horner-Wadsworth-Emmons olefination to install the butylidene group without over-oxidizing hydroxyls .
  • Kinetic Control : Adjust reaction temperature and stoichiometry to favor mono-alkylation over di-adduct formation.

Q. How can researchers address inconsistencies in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions may stem from impurities, solvent residues, or enantiomeric contamination. Mitigation steps:

  • Repurification : Re-crystallize the compound using mixed solvents (e.g., ethyl acetate/hexane) and validate purity via HPLC (<98% area).
  • Bioassay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) across studies.
  • Metabolite Screening : Perform LC-MS/MS to rule out in situ degradation during bioassays .

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